

A Comparative Guide to Beryllium-10 and Aluminum-26 for Burial Dating

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Beryllium-10			
Cat. No.:	B1236284	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key cosmogenic radionuclides, **Beryllium-10** (10Be) and Aluminum-26 (26Al), for the application of burial dating in geological and archaeological contexts. This technique is pivotal for understanding landscape evolution, dating sedimentary deposits, and providing chronological frameworks for fossil and artifact discoveries.

Principles of ¹⁰Be and ²⁶Al Burial Dating

Cosmogenic radionuclide dating is based on the production of rare isotopes in minerals at or near the Earth's surface due to bombardment by secondary cosmic rays. In the context of burial dating, the focus is on quartz (SiO₂), a common mineral that is resistant to weathering and has low concentrations of beryllium and aluminum, making it an ideal target for measuring in-situ produced ¹⁰Be and ²⁶Al.

The fundamental principle of ¹⁰Be-¹⁰Al burial dating relies on the differential decay of these two isotopes after the mineral is shielded from cosmic rays, for instance, by being buried under sediment or rock.[1] Both ¹⁰Be and ²⁶Al are produced in quartz at a relatively constant ratio.[2] Once the quartz is buried, the production of these nuclides ceases or is significantly reduced, and their concentrations begin to decrease due to radioactive decay.[1] Because ²⁶Al has a shorter half-life than ¹⁰Be, the ratio of ²⁶Al to ¹⁰Be decreases over time, and this change in the ratio can be used to calculate the duration of burial.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Beryllium-10** and Aluminum-26 relevant to burial dating.

Parameter	Beryllium-10 (¹ºBe)	Aluminum-26 (²⁶ Al)	Reference
Half-life	1.387 ± 0.012 million years	0.705 ± 0.017 million years	[1]
Target Atom in Quartz	Oxygen (O)	Silicon (Si)	[4]
Production Ratio (²⁶ Al/ ¹⁰ Be) in Quartz	~6.75	~6.75	[2][3]
Typical Sea Level High Latitude Production Rate	~4.0 atoms/g quartz/yr	~28.5 atoms/g quartz/yr	[2]
Dating Range for Burial	~100,000 to ~5 million years	~100,000 to ~5 million years	[4]

Experimental Protocols

The accurate determination of burial ages using ¹⁰Be and ²⁶Al requires meticulous sample preparation and analysis. The following is a generalized experimental protocol, synthesizing common practices in the field.

Sample Collection and Preparation

- Field Sampling: Samples of quartz-bearing rock, sediment, or soil are collected from the burial site. The depth and context of the sample are crucial for accurate age determination.
- Crushing and Sieving: The collected samples are crushed and sieved to isolate the desired grain size fraction, typically between 250 and 850 micrometers.
- Mineral Separation: Magnetic minerals and those with higher density than quartz are removed using magnetic separation and heavy liquid separation techniques.

Quartz Purification

- Acid Leaching: The separated quartz fraction is treated with a series of acid leaches (e.g., HCl, H₂SiF₆) to remove carbonates, clays, and feldspars.
- HF Etching: The quartz is then etched with dilute hydrofluoric acid (HF) to remove any remaining non-quartz minerals and the outer layer of the quartz grains, which may contain atmospherically derived ¹⁰Be.[4]

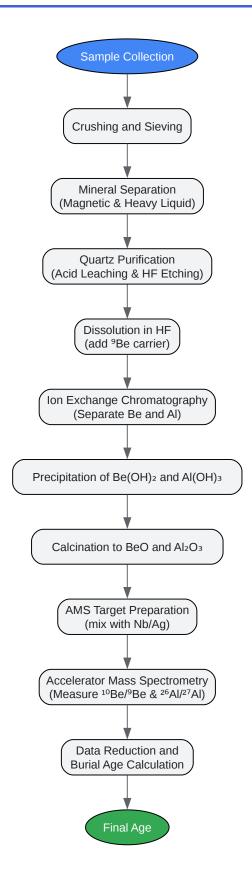
Chemical Separation of Beryllium and Aluminum

- Dissolution: The purified quartz is dissolved in concentrated hydrofluoric acid. A known amount of ⁹Be carrier is added to the sample to allow for the calculation of the ¹⁰Be concentration from the measured ¹⁰Be/⁹Be ratio.
- Anion and Cation Exchange Chromatography: Beryllium and aluminum are separated from
 other elements in the dissolved sample and from each other using a series of anion and
 cation exchange chromatography columns.[4] This is a critical step to remove elements that
 could interfere with the final measurement.
- Precipitation and Calcination: The separated beryllium and aluminum fractions are
 precipitated as hydroxides. These hydroxides are then calcined at high temperatures (e.g.,
 1000°C) to form beryllium oxide (BeO) and aluminum oxide (Al₂O₃).[4]

Accelerator Mass Spectrometry (AMS) Measurement

- Target Preparation: The resulting BeO is mixed with niobium powder, and the Al₂O₃ is mixed with silver powder. These mixtures are then pressed into targets for the AMS instrument.[4]
- Measurement of Isotope Ratios: The AMS is used to measure the isotopic ratios of ¹⁰Be/⁹Be and ²⁶Al/²⁷Al in the prepared targets.[5] The AMS accelerates ions to high energies, allowing for the separation and counting of individual rare isotopes.[5]
- Data Reduction and Age Calculation: The measured isotope ratios are corrected for background levels and normalized to standards. The burial age is then calculated from the final ²⁶Al/¹⁰Be ratio, taking into account the half-lives of both isotopes.

Visualizations Signaling Pathways and Logical Relationships



Click to download full resolution via product page

Caption: Principle of ¹⁰Be and ²⁶Al burial dating.

Experimental Workflow

Click to download full resolution via product page

Caption: Experimental workflow for ¹⁰Be and ²⁶Al burial dating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Item Technical note: Accelerator mass spectrometry of 10Be and 26Al at low nuclide concentrations University of Wollongong Figshare [ro.uow.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. noblegas.berkeley.edu [noblegas.berkeley.edu]
- 4. Cosmogenic Nuclide Dating | CENIEH [cenieh.es]
- 5. GChron Technical note: Accelerator mass spectrometry of 10Be and 26Al at low nuclide concentrations [gchron.copernicus.org]
- To cite this document: BenchChem. [A Comparative Guide to Beryllium-10 and Aluminum-26 for Burial Dating]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1236284#comparing-beryllium-10-and-aluminum-26-for-burial-dating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com